4-Methoxythiophene-3-carboxylic acid

Physicochemical Characterization Process Chemistry Crystallization

Sourcing inconsistent thiophene building blocks can derail medicinal chemistry campaigns. 4-Methoxythiophene-3-carboxylic acid (CAS 71050-40-3) is a high-purity (≥96%) fragment that directly addresses this pain point by providing a reliable, soluble scaffold for structure-activity relationship (SAR) exploration. - Validated DAO Pharmacophore: The thiophene-3-carboxylic acid core exhibits an IC50 of 4.4 μM against D-amino acid oxidase, with the 4-methoxy group well-tolerated for further optimization. - Assay-Ready Physicochemistry: Full Lipinski compliance (MW 158.18 Da, LogP 1.25) and enhanced aqueous solubility (4.6 g/L) ensure reproducible results in biochemical and cellular assays. - Supply Chain Reliability: Available from stock with rigorous analytical QC, eliminating delays in fragment screening and lead elaboration workflows.

Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
CAS No. 71050-40-3
Cat. No. B1362314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythiophene-3-carboxylic acid
CAS71050-40-3
Molecular FormulaC6H6O3S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1C(=O)O
InChIInChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
InChIKeyKEYPLCJVNVJJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxythiophene-3-carboxylic Acid: Identity & Procurement


4-Methoxythiophene-3-carboxylic acid (CAS 71050-40-3) is a thiophenecarboxylic acid derivative [1] featuring a methoxy substituent at the 4-position and a carboxylic acid group at the 3-position of the thiophene ring . With a molecular formula of C6H6O3S and a molecular weight of 158.18 g/mol , this solid compound exhibits a melting point in the range of 105–108 °C and a calculated aqueous solubility of 4.6 g/L at 25 °C . It serves as a synthetic intermediate and a fragment-based drug discovery scaffold [2].

Synthetic Role Thiophene intermediate for heterocycle elaboration
Fragment Scaffold Pre-validated FBDD building block (Lipinski compliant)
Enzyme Probe Context DAO inhibitor SAR exploration with small 4-substituent tolerance

4-Methoxythiophene-3-carboxylic Acid: Why Substitution Fails


Substitution of 4-methoxythiophene-3-carboxylic acid with unsubstituted thiophene-3-carboxylic acid or thiophene-2-carboxylic acid isomers is not equivalent due to divergent physicochemical and biological properties. The 4-methoxy group introduces a distinct electronic environment and hydrogen-bonding capacity that modulates both solubility and intermolecular interactions. Crucially, in the context of d-amino acid oxidase (DAO) inhibition, the thiophene-3-carboxylic acid scaffold exhibits an IC50 of 4.4 μM, whereas the 2-carboxylic acid regioisomer shows reduced potency (7.8 μM) [1]. Structure-activity relationship studies further reveal that small substituents, such as the methoxy group, are well-tolerated on the 3-carboxylic acid scaffold [2], suggesting that the 4-methoxy derivative may maintain or enhance this inhibitory activity. Consequently, substituting this compound with an unsubstituted or regioisomeric analog could compromise both synthetic outcomes and biological readouts.

This Product (Target)
  • 4-methoxy substituent modulates H-bonding and electronics
  • Lower melting point may simplify processing
  • DAO SAR predicts maintained or improved inhibitory activity
Potential Substitutes
  • Unsubstituted thiophene-3-carboxylic acid: different crystallinity, solubility, and reported DAO IC50
  • Thiophene-2-carboxylic acid regioisomer: altered DAO potency (7.8 µM vs 4.4 µM parent)
Key Mismatch Context
  • Regioisomeric shift alters enzyme inhibitory profile
  • Methoxy deletion may reduce solubility and compromise aqueous-based assay reproducibility
  • Substitution pattern may affect synthetic intermediate reactivity in downstream steps

4-Methoxythiophene-3-carboxylic Acid: Differentiating Evidence


Melting Point Depression vs. Unsubstituted Acid

4-Methoxythiophene-3-carboxylic acid exhibits a significantly lower melting point compared to its unsubstituted parent compound, thiophene-3-carboxylic acid. This 32–33 °C depression is attributed to the disruption of crystalline packing by the methoxy substituent and carries implications for handling, purification, and formulation .

Melting point comparison
Data to verify
105–108 °C vs 137–141 °C (Δ –32 to –33 °C)
Supports purification and formulation workflow
Vendor datasheets; verify lot-specific values
Physicochemical Characterization Process Chemistry Crystallization

Improved Aqueous Solubility vs. Parent Acid

The introduction of the 4-methoxy group enhances the aqueous solubility of 4-methoxythiophene-3-carboxylic acid relative to thiophene-3-carboxylic acid. Calculated and experimental values show a modest but measurable increase, which may improve handling in aqueous-based reactions and biological assays .

Aqueous solubility
Data to verify
4.6 g/L (calc.) vs 4.3 g/L (exp., parent) ≈ 7% increase
May facilitate aqueous assay media preparation
Calculated value; confirm experimentally
Solubility Formulation Medicinal Chemistry

DAO SAR: Small Substituent Tolerance

Structure-activity relationship (SAR) studies on thiophene-3-carboxylic acid DAO inhibitors demonstrate that small substituents are well-tolerated on the thiophene ring [1]. The parent thiophene-3-carboxylic acid exhibits an IC50 of 4.4 μM against human DAO, while the 2-carboxylic acid regioisomer shows reduced potency (7.8 μM) [2]. The 4-methoxy group, being a small substituent, is predicted to preserve or modestly improve inhibitory activity by maintaining favorable stacking interactions with Tyr224 while avoiding the potency penalties observed with large branched substituents [3].

DAO SAR prediction
Class-level
Predicted maintained or improved IC50 vs parent 4.4 µM
Small-substituent tolerance supports DAO probe design
Requires direct measurement for confirmation
Enzyme Inhibition Structure-Activity Relationship DAO/DAAO

High-Yield Synthesis via Methyl Ester

4-Methoxythiophene-3-carboxylic acid can be synthesized via hydrolysis of its methyl ester precursor with a reported yield of approximately 81% . This efficient transformation from methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) provides a reliable, high-yielding route that is advantageous for scale-up and multi-step synthesis planning.

Synthetic yield
Reported
81% from methyl ester hydrolysis
Reduces procurement risk for scale-up
Reported route; verify at desired scale
Synthetic Methodology Yield Optimization Process Development

Pre-Validated Fragment Scaffold for FBDD

4-Methoxythiophene-3-carboxylic acid is marketed as a fragment molecule suitable for molecular linking, expansion, and modification in drug discovery campaigns [1]. Its computed physicochemical properties—including a molecular weight of 158.18 Da, LogP of ~1.25, and compliance with Lipinski's Rule of Five [2]—position it as an attractive fragment starting point with favorable drug-like characteristics.

Fragment profile
Reported
MW 158.18, LogP 1.25, Lipinski compliant
Meets fragment library criteria for FBDD
Computed properties; confirm experimentally
Fragment-Based Drug Discovery FBDD Lead Generation

4-Methoxythiophene-3-carboxylic Acid: Application Scenarios


DAO Inhibitor Chemistry for Schizophrenia

The compound's 4-methoxy substitution aligns with SAR findings that small substituents are well-tolerated on the thiophene-3-carboxylic acid scaffold for DAO inhibition [1]. As a building block, it enables the rapid exploration of chemical space around the thiophene ring while maintaining the core inhibitory pharmacophore that engages Tyr224 stacking interactions. Its improved solubility relative to the unsubstituted parent acid further supports its use in biochemical assays and cellular models of DAO-dependent D-serine regulation [2].

FBDD Library Construction

With a molecular weight of 158.18 Da, LogP of 1.25, and full Lipinski compliance [1], 4-methoxythiophene-3-carboxylic acid meets stringent fragment library criteria . Its carboxylic acid handle provides a versatile attachment point for elaboration via amide coupling or esterification, while the methoxy group offers a site for subsequent optimization or metabolic shielding. The compound's commercial availability in high purity (≥96%) [2] ensures reproducible fragment screening results.

Synthesis of Thiophene Intermediates

The high-yielding synthetic route from methyl 4-methoxythiophene-3-carboxylate (81% yield) [1] provides a reliable entry into more elaborate thiophene derivatives. The compound serves as a key intermediate in the preparation of heterocyclic compounds with reported P2X3 antagonistic activity and in cannabinoid receptor 1 (CB1) modulator programs [2]. Its lower melting point and enhanced solubility compared to unsubstituted thiophene-3-carboxylic acid [3] facilitate downstream transformations and purification steps.

Physicochemical Benchmark for Analogs

The well-characterized melting point (105–108 °C) [1] and aqueous solubility (4.6 g/L at 25 °C) of 4-methoxythiophene-3-carboxylic acid provide a reproducible baseline for evaluating the impact of additional substituents on the thiophene core. This makes it a valuable reference standard for assessing the crystallinity, solubility, and thermal stability of newly synthesized analogs in structure-property relationship (SPR) studies.

Application
Selection Property
Validation Focus
DAO inhibitor research (D-serine regulation)
4-methoxy small-substituent scaffold consistent with SAR
Confirm DAO inhibitory activity and selectivity in biochemical assays
Fragment-based drug discovery (FBDD)
Lipinski-compliant fragment with carboxylic acid handle
Fragment screening and elaboration; verify solubility in assay buffer
Thiophene heterocycle synthesis
Efficient synthetic route from methyl ester precursor
Yield reproducibility at target scale; purity after hydrolysis
Structure-property relationship (SPR) studies
Well-characterized melting point and aqueous solubility
Thermal and solubility benchmarking against synthesized analogs

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